molecular formula C14H14FNO5 B14025814 5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B14025814
M. Wt: 295.26 g/mol
InChI Key: BYHMSSWOZYVBJW-UHFFFAOYSA-N
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Description

5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom and a methoxy group attached to a phenyl ring, as well as a dioxane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multiple steps. One common method starts with the preparation of the 4-fluoro-3-methoxyphenylamine, which is then reacted with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process is optimized for yield and purity, often requiring precise control of temperature, pressure, and reaction time. The use of automated systems and continuous monitoring ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methoxyphenylboronic acid
  • 3-Fluoro-4-methoxyphenylboronic acid
  • 4-Fluoro-2-methoxyphenylboronic acid

Uniqueness

What sets 5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione apart from similar compounds is its unique combination of functional groups and ring systems. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H14FNO5

Molecular Weight

295.26 g/mol

IUPAC Name

5-[(4-fluoro-3-methoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C14H14FNO5/c1-14(2)20-12(17)9(13(18)21-14)7-16-8-4-5-10(15)11(6-8)19-3/h4-7,16H,1-3H3

InChI Key

BYHMSSWOZYVBJW-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC(=C(C=C2)F)OC)C(=O)O1)C

Origin of Product

United States

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